2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an amino group, a methyl group, and an oxirane ring. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of proteasome inhibitors like Carfilzomib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-propanediol with 4-chloropentanone to form 4-methyl-1,3-propanediol butyrate. This intermediate is then reacted with amino alcohol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the synthesis of proteasome inhibitors like Carfilzomib, which are used in the treatment of multiple myeloma.
Industry: Employed in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for Carfilzomib, it contributes to the inhibition of proteasomes, which are responsible for degrading unwanted proteins in cells. This inhibition leads to the accumulation of proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
- 1-pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-
Uniqueness
What sets 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one apart from similar compounds is its specific stereochemistry, which plays a crucial role in its biological activity and effectiveness as an intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H18F3NO4 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m0./s1 |
InChI Key |
OWGGQBZQMQMPBI-ABKGKFHGSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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